5-(4,5-dimethoxy-2-nitrobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the phenyl group and the nitrophenylmethylidene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with applications in biology and chemistry.
Uniqueness
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15N3O7 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H15N3O7/c1-28-15-9-11(14(22(26)27)10-16(15)29-2)8-13-17(23)20-19(25)21(18(13)24)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,23,25)/b13-8+ |
InChI Key |
NSFNNUVCCRPNIM-MDWZMJQESA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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